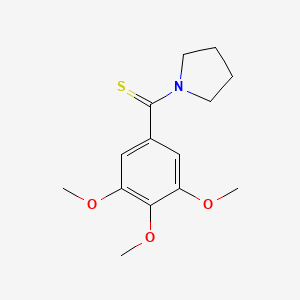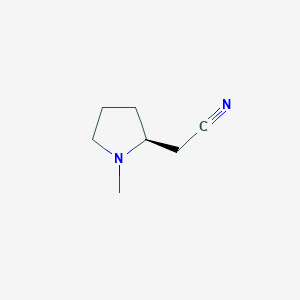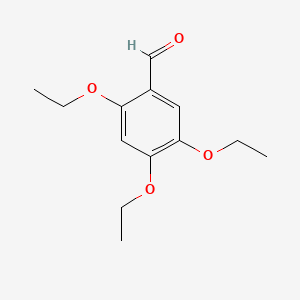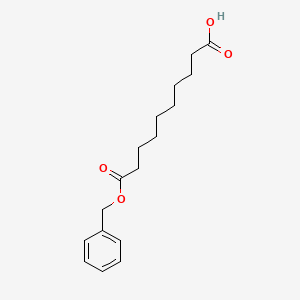
Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)-
概要
説明
Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- is an organic compound with the molecular formula C14H19NO3S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a 3,4,5-trimethoxythiobenzoyl group attached to the nitrogen atom of the pyrrolidine ring.
作用機序
Target of Action
Pyrrolidine derivatives have been reported to target a variety of biological receptors and enzymes
Mode of Action
The exact mode of action of 1-(3,4,5-Trimethoxybenzenecarbothioyl)Pyrrolidine is currently unknown due to the lack of specific studies on this compound. It’s known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been found to be involved in a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Pyrrolidine derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .
生化学分析
Biochemical Properties
Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the compound has been shown to inhibit certain isoenzymes of carbonic anhydrase, which are involved in various physiological processes . The interaction between Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- and these isoenzymes is primarily through binding to the active site, thereby inhibiting their activity.
Cellular Effects
The effects of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing downstream signaling events.
Molecular Mechanism
At the molecular level, Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound’s interaction with carbonic anhydrase isoenzymes leads to their inhibition, which in turn affects various physiological processes . Additionally, Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At high doses, it can cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases at higher concentrations . Additionally, high doses of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- can lead to toxicity, affecting organ function and overall health.
Metabolic Pathways
Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s inhibition of carbonic anhydrase isoenzymes affects the bicarbonate buffering system, which is crucial for maintaining pH balance in tissues . Additionally, Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- can influence other metabolic pathways by modulating the activity of key enzymes involved in these processes.
Transport and Distribution
The transport and distribution of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- may be transported into cells via specific membrane transporters, and its distribution within tissues can be influenced by binding to plasma proteins .
Subcellular Localization
The subcellular localization of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- may localize to the mitochondria, where it can influence metabolic processes and energy production . Additionally, its activity may be modulated by interactions with other proteins or enzymes within these compartments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- typically involves the reaction of pyrrolidine with 3,4,5-trimethoxythiobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzoyl group to a thiol or a thioether.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
類似化合物との比較
Pyrrolidine: A simpler analog without the 3,4,5-trimethoxythiobenzoyl group.
Pyrrole: An aromatic analog with a similar nitrogen-containing ring structure.
Pyrrolizidine: A bicyclic analog with two fused five-membered rings.
Uniqueness: Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- is unique due to the presence of the 3,4,5-trimethoxythiobenzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s potential as a pharmacophore and its ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .
特性
IUPAC Name |
pyrrolidin-1-yl-(3,4,5-trimethoxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-16-11-8-10(9-12(17-2)13(11)18-3)14(19)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHNXCXMGWAEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218380 | |
| Record name | Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68208-99-1 | |
| Record name | Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068208991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-](/img/structure/B3055908.png)




![4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B3055916.png)







